11-Aminoundecanenitrile
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Overview
Description
11-Aminoundecanenitrile is an organic compound with the molecular formula C11H22N2 It is a bifunctional molecule containing both an amino group (-NH2) and a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Aminoundecanenitrile can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanenitrile with ammonia or an amine under suitable conditions. Another method includes the reduction of 11-cyano-1-undecene using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 11-Aminoundecanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
11-Aminoundecanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Aminoundecanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
11-Aminododecanenitrile: Similar structure but with an additional carbon atom.
10-Aminodecanenitrile: Similar structure but with one less carbon atom.
11-Aminoundecanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 11-Aminoundecanenitrile is unique due to its specific chain length and the presence of both amino and nitrile functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
11-aminoundecanenitrile |
InChI |
InChI=1S/C11H22N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10,12H2 |
InChI Key |
OMMWHZACYMWERD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCC#N |
Origin of Product |
United States |
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